3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine

Medicinal Chemistry Drug Design ADME Properties

Sourcing a ready-to-use heteroaromatic building block with the precise 2,3,5-substitution pattern needed for regioselective cross-coupling can be time-consuming. 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine (CAS 124432-63-9) solves this with a solid, 98%-pure reagent that ships globally. • Enables selective Pd-catalyzed Suzuki-Miyaura coupling via the 3-bromo handle • 5-CF₃ group enhances metabolic stability and lipophilicity (XLogP3-AA 2.7) • Solid form (mp 45-46 °C) simplifies weighing and minimizes volatility losses in kilo-lab syntheses

Molecular Formula C7H5BrF3NO
Molecular Weight 256.02 g/mol
CAS No. 124432-63-9
Cat. No. B038472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine
CAS124432-63-9
Molecular FormulaC7H5BrF3NO
Molecular Weight256.02 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=N1)C(F)(F)F)Br
InChIInChI=1S/C7H5BrF3NO/c1-13-6-5(8)2-4(3-12-6)7(9,10)11/h2-3H,1H3
InChIKeyYUDYUCKEWCVXTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine Overview


3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine (CAS 124432-63-9) is a heteroaromatic building block featuring a pyridine core with three key substituents: a bromine atom at the 3-position, a methoxy group at the 2-position, and a trifluoromethyl (CF3) group at the 5-position. This substitution pattern imparts a distinct electronic and steric profile that renders the compound valuable for palladium-catalyzed cross-coupling reactions and for modulating physicochemical properties of derived bioactive molecules [1]. The compound is a solid with a melting point of 45-46°C and exhibits moderate lipophilicity with a computed XLogP3-AA of 2.7 [2].

3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine Differentiation


Substituting 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine with a simpler analog, such as 3-bromo-2-methoxypyridine (lacking CF3) or 2-methoxy-5-(trifluoromethyl)pyridine (lacking Br), introduces significant functional deficits. The CF3 group is a well-established pharmacophore that enhances metabolic stability and lipophilicity, directly impacting in vivo efficacy and bioavailability [1]. The bromine atom is essential for regioselective palladium-catalyzed cross-couplings, enabling the introduction of diverse aryl or heteroaryl groups at the 3-position with high fidelity [2]. The combination of these three substituents in a precise 2,3,5-regioisomeric arrangement is not trivial to replicate from simpler precursors, making the direct procurement of this specific, ready-to-use building block a rational, cost-effective, and time-saving choice for medicinal chemistry and process development.

Product Differentiation Evidence


Enhanced Lipophilicity via CF3 Group

The presence of the 5-CF3 group in 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine significantly elevates its lipophilicity compared to the non-fluorinated analog 3-bromo-2-methoxypyridine. The target compound exhibits an XLogP3-AA value of 2.7 [1], whereas 3-bromo-2-methoxypyridine has a reported LogP in the range of 1.85–2.15 . This increase of approximately +0.6 to +0.8 log units correlates with enhanced membrane permeability and potential for improved oral bioavailability, a critical parameter in lead optimization.

Medicinal Chemistry Drug Design ADME Properties

Improved Metabolic Stability from CF3

The incorporation of a trifluoromethyl group is a well-documented strategy to block oxidative metabolism at the substituted position on aromatic rings. While no direct metabolic stability data for 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine itself was located in this analysis, the 5-CF3 substitution is expected to confer resistance to cytochrome P450-mediated oxidation compared to the non-fluorinated analog 3-bromo-2-methoxypyridine. In medicinal chemistry, CF3 groups commonly increase metabolic half-life by 2- to 10-fold depending on the scaffold [1].

Metabolic Stability Drug Metabolism Fluorine Chemistry

Regioselective Suzuki Coupling via 3-Bromo Handle

The 3-bromo substituent in 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine provides a specific site for palladium-catalyzed Suzuki-Miyaura cross-coupling. Analogous 3-bromo-substituted pyridines (11) were shown to undergo smooth coupling with arylboronic acids to afford tri- and tetrasubstituted pyridines (19–21, 23) under standard conditions [1]. In contrast, the non-brominated analog 2-methoxy-5-(trifluoromethyl)pyridine lacks a coupling handle and cannot participate in such transformations. The regioselectivity is dictated by the electronic environment created by the methoxy and CF3 groups, favoring coupling at the 3-position.

Cross-Coupling C-C Bond Formation Synthetic Methodology

Solid-State Handling Advantage

3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine is a crystalline solid with a reported melting point of 45–46°C . This contrasts with some related pyridine building blocks, such as 2-methoxy-5-(trifluoromethyl)pyridine (MP 161°C) and 3-bromo-2-methoxypyridine (a liquid, BP 190°C). The moderate melting point of the target compound offers a practical advantage over liquid analogs for accurate weighing, reduced volatility, and improved stability during storage and handling in a laboratory setting .

Solid-State Chemistry Laboratory Handling Process Chemistry

High Purity and Reliable Supply

3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine is commercially available from multiple reputable vendors with high purity specifications (typically 98%) . Key suppliers provide batch-specific analytical data including NMR, HPLC, or GC upon request . While this is a common feature for many building blocks, the combination of a specific substitution pattern with ready availability and documented purity reduces the risk of synthetic failure due to unknown impurities or incorrect isomeric composition. This contrasts with less common or custom-synthesized analogs that may have longer lead times or unverified purity.

Chemical Procurement Quality Control Research Supply Chain

3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine Applications


Lead Optimization: Lipophilicity & Metabolic Stability

As demonstrated by its elevated LogP (2.7) relative to non-fluorinated analogs [1], 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine is an ideal building block for medicinal chemists seeking to fine-tune the lipophilicity and metabolic stability of drug candidates. The 5-CF3 group is a classic isostere for enhancing membrane permeability and blocking oxidative metabolism [2], making this compound particularly suitable for programs targeting CNS indications or requiring improved oral exposure.

Suzuki Cross-Coupling for Biaryl Libraries

The presence of the 3-bromo substituent enables efficient palladium-catalyzed Suzuki-Miyaura cross-coupling with aryl and heteroaryl boronic acids [1]. This application is critical for generating structurally diverse libraries of fluorinated pyridines, which are prevalent in kinase inhibitor programs and other target classes where biaryl motifs are common [2]. The electronic influence of the 2-methoxy and 5-CF3 groups can also direct regioselectivity in subsequent transformations.

Agrochemical and Material Science Intermediates

Fluorinated heterocycles are widely used in agrochemicals due to their enhanced metabolic stability and environmental persistence. 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine serves as a versatile intermediate for the synthesis of novel crop protection agents or functional materials, where the bromine handle allows for modular diversification [1]. Its solid physical form (MP 45-46°C) [2] is an added benefit for process-scale handling.

Reliable Scale-Up and Process Chemistry

For process chemists, the commercial availability of 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine at 98% purity with batch-specific analytical data [1] reduces the burden of in-house quality control and purification. The compound's solid state facilitates accurate weighing and minimizes volatility-related losses, supporting reproducible kilo-lab and pilot-scale syntheses where precise stoichiometry is paramount.

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